molecular formula C16H15BrN2O3 B11567599 2-(2-bromo-4-methylphenoxy)-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide

2-(2-bromo-4-methylphenoxy)-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B11567599
M. Wt: 363.21 g/mol
InChI Key: IZOAPXSLJJAUAG-GIJQJNRQSA-N
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Description

2-(2-bromo-4-methylphenoxy)-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a bromo-substituted phenoxy group and a hydroxy-substituted phenylmethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-methylphenoxy)-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide typically involves the following steps:

    Preparation of 2-bromo-4-methylphenol: This can be achieved by bromination of 4-methylphenol using bromine in the presence of a suitable solvent.

    Formation of 2-(2-bromo-4-methylphenoxy)acetic acid: This involves the reaction of 2-bromo-4-methylphenol with chloroacetic acid in the presence of a base.

    Synthesis of 2-(2-bromo-4-methylphenoxy)acetohydrazide: The acetic acid derivative is then reacted with hydrazine hydrate to form the hydrazide.

    Condensation with 3-hydroxybenzaldehyde: Finally, the hydrazide is condensed with 3-hydroxybenzaldehyde under reflux conditions to yield the target compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-methylphenoxy)-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The bromo group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.

Major Products

    Oxidation: Formation of 2-(2-bromo-4-methylphenoxy)-N’-[(E)-(3-oxophenyl)methylidene]acetohydrazide.

    Reduction: Formation of 2-(2-bromo-4-methylphenoxy)-N’-[(E)-(3-aminophenyl)methylidene]acetohydrazide.

    Substitution: Formation of derivatives with different substituents replacing the bromo group.

Scientific Research Applications

2-(2-bromo-4-methylphenoxy)-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-methylphenoxy)-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-bromo-4-methylphenoxy)acetic acid
  • 2-(2-bromo-4-methylphenoxy)acetohydrazide
  • 4-bromo-2-(2-((4-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate

Uniqueness

2-(2-bromo-4-methylphenoxy)-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide is unique due to the presence of both a bromo-substituted phenoxy group and a hydroxy-substituted phenylmethylidene group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H15BrN2O3

Molecular Weight

363.21 g/mol

IUPAC Name

2-(2-bromo-4-methylphenoxy)-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H15BrN2O3/c1-11-5-6-15(14(17)7-11)22-10-16(21)19-18-9-12-3-2-4-13(20)8-12/h2-9,20H,10H2,1H3,(H,19,21)/b18-9+

InChI Key

IZOAPXSLJJAUAG-GIJQJNRQSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC(=CC=C2)O)Br

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC(=CC=C2)O)Br

Origin of Product

United States

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